molecular formula C10H9ClFN3 B6362314 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240566-56-6

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6362314
CAS No.: 1240566-56-6
M. Wt: 225.65 g/mol
InChI Key: MVWAWULUQAYWGL-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-2-fluorophenylmethyl group at the 1-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 4-aminopyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to the combination of its pyrazole ring and the 3-chloro-2-fluorophenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-3-1-2-7(10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWAWULUQAYWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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